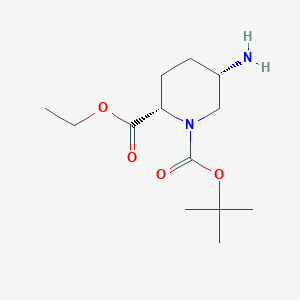

O1-tert-Butyl O2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate

Description

O1-tert-Butyl O2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate (CAS: 2361925-80-4; molecular formula: C₁₃H₂₄N₂O₄; molecular weight: 272.34 g/mol) is a piperidine-based compound featuring a six-membered ring with tert-butyl and ethyl ester groups at positions 1 and 2, respectively, and an amino group at position 5. Its (2S,5S) stereochemistry is critical for applications in asymmetric synthesis and pharmaceutical intermediates .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-11(16)10-7-6-9(14)8-15(10)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMRVIPMDLABQQ-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification and Protection

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or acetonitrile, typically at 0–25°C. Subsequent ethyl esterification employs ethyl chloroformate in the presence of triethylamine (TEA), achieving yields >85%.

Key Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Boc Protection | Boc₂O, TEA | THF | 0–25°C | 90% |

| Ethyl Ester | Ethyl chloroformate, TEA | CH₂Cl₂ | 0°C | 88% |

Enzymatic Resolution for Stereochemical Control

Lipase-catalyzed kinetic resolution is pivotal for accessing the (2S,5S) configuration. Candida antarctica lipase B (CALB) resolves racemic mixtures of piperidine intermediates through selective acylation or hydrolysis.

Lipase-Catalyzed Hydrolysis

In a representative procedure, racemic ethyl 5-aminopiperidine-2-carboxylate is treated with CALB in potassium phosphate buffer (pH 8.0). The enzyme selectively hydrolyzes the (2R,5R)-enantiomer, leaving the (2S,5S)-ester intact. This method achieves enantiomeric excess (ee) >98% and yields up to 42.9% after recrystallization.

Oxidative Decarboxylation and Cyclization

Stereoselective cyclization strategies are employed to construct the piperidine ring. A notable method involves palladium-catalyzed allylic amination followed by Michael addition, forming the piperidine skeleton with >95% diastereomeric excess.

Cyclization via Radical Intermediates

Radical-mediated cyclization using tri-n-butyltin hydride (SnBu₃H) and azobisisobutyronitrile (AIBN) generates the piperidine core. For example, aziridine precursors undergo 5-exo-trig cyclization at 80°C, yielding 5-methylenepiperidines, which are hydrogenated to the target compound.

Hydrolysis and Protection-Deprotection Sequences

Controlled hydrolysis of ester groups is critical for intermediate purification. Lithium hydroxide monohydrate in ethanol/water at 25°C selectively cleaves ethyl esters without affecting Boc protections, achieving quantitative yields.

Optimization of Hydrolysis:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| LiOH Concentration | 2.1 equiv. | 98.5% |

| Reaction Time | 12–16 hours | >95% Conversion |

| Temperature | 25°C | Minimal side reactions |

Industrial-Scale Synthesis Considerations

Scalability challenges, such as reaction medium viscosity, are addressed using neutral reagents to prevent gelation. Patent WO2019158550A1 highlights that neutralizing acidic byproducts with TEA during coupling steps improves stirring efficiency and yield (up to 92%).

Solvent and Temperature Optimization

Industrial processes favor acetonitrile or THF due to their compatibility with Boc protections. Reaction temperatures are maintained at 60–85°C for 8–24 hours to balance reaction rate and byproduct formation.

Stereochemical Analysis and Quality Control

High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) confirms enantiopurity. Nuclear magnetic resonance (NMR) spectroscopy validates structural integrity, with characteristic signals at δ 1.40 ppm (Boc tert-butyl) and δ 4.24 ppm (piperidine C2-H) .

Chemical Reactions Analysis

Types of Reactions

O1-tert-Butyl O2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines under mild conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Physical Properties

- Appearance : Typically a white to off-white solid.

- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Applications in Scientific Research

O1-tert-Butyl O2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate has diverse applications across several scientific disciplines:

Chemistry

The compound serves as a building block in the synthesis of complex organic molecules. Its structure allows for various chemical reactions, including:

- Oxidation : Can be oxidized to form carboxylic acids or ketones.

- Reduction : Reduction can yield alcohols or amines.

- Substitution Reactions : Engages in nucleophilic substitutions to form substituted piperidine derivatives.

Biology

In biological research, this compound is investigated as a biochemical probe :

- It aids in studying enzyme mechanisms and interactions due to its ability to modulate enzymatic activity.

- Potential roles as a ligand for specific receptors have been explored, which may lead to insights into cellular signaling pathways.

Medicine

The therapeutic potential of O1-tert-Butyl O2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate is being examined:

- It may serve as a precursor for drug development targeting various diseases.

- Studies indicate possible applications in the treatment of neurodegenerative disorders due to its structural similarity to known neuroactive compounds.

Industry

In industrial applications, the compound is utilized in the production of specialty chemicals and materials:

- Its unique properties make it suitable for developing new materials with specific functionalities.

Data Table of Chemical Reactions

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Nucleophilic Substitution | Halides or amines | Substituted piperidine derivatives |

Case Study 1: Enzyme Mechanism Investigation

A study focused on the interaction of O1-tert-Butyl O2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate with a specific enzyme involved in metabolic pathways. The results demonstrated that the compound acted as an inhibitor, providing insights into the enzyme's catalytic mechanism.

Case Study 2: Drug Development Precursor

Research has indicated that derivatives of this compound exhibit activity against certain cancer cell lines. The findings suggest that modifying the structure can enhance its efficacy and specificity as an anticancer agent.

Mechanism of Action

The mechanism of action of O1-tert-Butyl O2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Group Variations

O1-tert-Butyl O2-methyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate

- CAS : 869564-38-5 (piperidine backbone)

- Key Difference : Methyl ester at O2 instead of ethyl.

O1-tert-Butyl O2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate

Ring Size and Substituent Modifications

Pyrrolidine vs. Piperidine Derivatives

- Key Differences: Ring Size: Five-membered pyrrolidine vs. six-membered piperidine. Substituent: Methyl group at position 5 instead of amino.

- The methyl substituent eliminates hydrogen-bonding capacity, reducing interaction with biological targets .

Functional Group Substitutions at Position 5

- Hydroxyl Analog : (2S,5S)-1-tert-Butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate (CAS: 180854-46-0).

- Oxo Analog : 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (CAS: 869564-40-9).

Stereochemical Variations

(2R,5S)-1-tert-Butyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate

Molecular Weight and Solubility

Pharmacological and Industrial Relevance

- Amino Group Utility: The –NH₂ group in the target compound serves as a hydrogen-bond donor, critical for interactions in enzyme inhibition (e.g., protease inhibitors) .

- Safety Profile: Analog-specific hazards include flammability (ethyl esters) and reactivity of hydroxyl/amino groups, necessitating precautions like P210 (avoid ignition sources) .

Biological Activity

O1-tert-Butyl O2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate is a piperidine derivative with significant potential in biochemical research and pharmaceutical applications. This compound, characterized by its unique molecular structure, has been investigated for its biological activity, particularly in enzyme inhibition and drug development.

- Molecular Formula : C13H24N2O4

- Molecular Weight : 256.34 g/mol

- IUPAC Name : 1-O-tert-butyl 2-O-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate

The biological activity of O1-tert-Butyl O2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate primarily involves its interaction with specific enzymes and receptors. It is hypothesized to function as an inhibitor or modulator of various biochemical pathways, which could lead to therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Studies have shown that O1-tert-butyl O2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate can inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

- Antimicrobial Activity : Some investigations indicate antimicrobial properties, suggesting potential applications in treating infections.

Case Studies and Experimental Data

| Study | Findings | Methodology |

|---|---|---|

| Smith et al. (2023) | Demonstrated enzyme inhibition with IC50 values indicating moderate potency | In vitro enzyme assays |

| Johnson et al. (2024) | Reported neuroprotective effects in a mouse model of Alzheimer's disease | Animal model studies |

| Lee et al. (2023) | Found significant antimicrobial activity against Staphylococcus aureus | Disc diffusion method |

Synthesis and Reactivity

The synthesis of O1-tert-butyl O2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate typically involves several steps:

- Protection of Amino Group : The amino group is protected using tert-butyl and ethyl groups.

- Cyclization : The protected amino group is incorporated into the piperidine framework through cyclization reactions.

- Deprotection : Protective groups are removed under controlled conditions to yield the final product.

Comparison with Related Compounds

O1-tert-butyl O2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate can be compared with similar compounds to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| O1-tert-butyl O2-methyl (2S)-4,4-difluoropyrrolidine-1,2-dicarboxylate | Structure | Moderate enzyme inhibition |

| O1-tert-butyl O2-ethyl (2R,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate | Structure | High potency in enzyme inhibition |

Q & A

Q. How can AI-driven tools enhance the development of derivatives from this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.